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ic acid

Cat. No.: B130784 Get Quote

Abstract: This technical guide provides a comprehensive analysis of the spectral data for 3-
(Methylsulfonylamino)phenylboronic acid (CAS: 148355-75-3), a key building block in

medicinal chemistry and materials science. Designed for researchers, scientists, and drug

development professionals, this document offers an in-depth interpretation of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality

behind spectral features is explained, and field-proven protocols for data acquisition are

detailed to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure
3-(Methylsulfonylamino)phenylboronic acid is a bifunctional organic compound featuring a

phenylboronic acid moiety and a methanesulfonamide group. This unique combination makes it

a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and a versatile scaffold for

designing enzyme inhibitors and chemical sensors. Its molecular weight is 215.04 g/mol , and

its chemical formula is C₇H₁₀BNO₄S[1].

A thorough understanding of its spectral characteristics is paramount for reaction monitoring,

quality control, and structural verification. This guide synthesizes data from authoritative

databases and predictive models based on analogous structures to present a complete

spectral profile.
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Molecular Structure Diagram
To facilitate spectral interpretation, the atoms in 3-(Methylsulfonylamino)phenylboronic acid
are systematically numbered. This numbering is used consistently in the NMR assignments

that follow.

Caption: Numbering scheme for 3-(Methylsulfonylamino)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The analysis below is based on established chemical shift principles and

data from analogous compounds[2][3].

Proton (¹H) NMR Spectroscopy
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the

aromatic, amine, boronic acid, and methyl protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.05 br s 2H B(OH)₂

The acidic
protons of the
boronic acid
appear as a
broad singlet,
which is
exchangeable
with D₂O.

~7.60 s 1H Ar-H₂

This proton is

ortho to both the

boronic acid and

sulfonamide

groups, leading

to a downfield

shift and singlet-

like appearance.

~7.45 d 1H Ar-H₆

Ortho to the

boronic acid

group, this

proton appears

as a doublet.

~7.30 t 1H Ar-H₅

This proton is

meta to both

substituents and

appears as a

triplet due to

coupling with H₄

and H₆.

~7.15 d 1H Ar-H₄ Meta to the

boronic acid and

ortho to the

sulfonamide, this
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

proton appears

as a doublet.

~9.60 br s 1H N-H

The sulfonamide

proton is acidic

and appears as a

broad singlet,

exchangeable

with D₂O.

| ~2.95 | s | 3H | S-CH₃ | The methyl protons are deshielded by the adjacent sulfonyl group,

appearing as a sharp singlet. |

Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Rationale

~140.0 C₃

The carbon atom attached
to the electron-
withdrawing sulfonamide
group is significantly
deshielded.

~134.0 C₁

The C-B bond causes a

characteristic chemical shift.

The exact value can be broad

due to the quadrupolar nature

of the boron atom.

~128.5 C₅

Aromatic carbon with a

chemical shift close to that of

unsubstituted benzene.

~126.0 C₆
Aromatic carbon ortho to the

boronic acid group.

~122.0 C₄
Aromatic carbon ortho to the

sulfonamide group.

~119.0 C₂
Aromatic carbon positioned

between the two substituents.

| ~39.5 | S-CH₃ | The methyl carbon attached to the sulfonyl group. |

Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures high-quality, reproducible NMR data.

Sample Preparation: Accurately weigh 5-10 mg of 3-(methylsulfonylamino)phenylboronic
acid and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of

DMSO-d₆ is recommended to observe the exchangeable N-H and O-H protons.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument

is properly tuned and shimmed for the DMSO-d₆ solvent.
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¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

Set the spectral width to cover a range of -2 to 12 ppm.

Use a relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons,

especially the acidic ones.

Acquire at least 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

Set the spectral width to cover a range of 0 to 200 ppm.

Use a relaxation delay of 2 seconds.

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-

to-noise ratio.

Data Processing: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and

1-2 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra.

Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C

spectrum to the DMSO peak at 39.52 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The spectrum of this compound is characterized by the distinct

vibrations of the boronic acid and sulfonamide groups[1][4][5].

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3400 - 3200 Strong, Broad O-H Stretch Boronic Acid

~3250 Medium, Sharp N-H Stretch Sulfonamide

3100 - 3000 Medium Aromatic C-H Stretch Phenyl Ring

2980 - 2850 Weak Aliphatic C-H Stretch Methyl Group

~1600, ~1475 Medium-Weak C=C Stretch Aromatic Ring

~1350 Strong
Asymmetric S=O

Stretch
Sulfonyl Group

~1330 Strong B-O Stretch Boronic Acid

| ~1160 | Strong | Symmetric S=O Stretch | Sulfonyl Group |

Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR accessory.

Sample Application: Place a small amount (1-2 mg) of the solid 3-
(methylsulfonylamino)phenylboronic acid powder onto the ATR crystal.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the

sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least

32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Data Processing: The collected spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b130784?utm_src=pdf-body
https://www.benchchem.com/product/b130784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, confirming its identity and structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z (mass-to-charge) Predicted Identity Rationale

215 [M]⁺
Molecular ion peak. The
exact mass is 215.0424[1].

197 [M - H₂O]⁺
Loss of a water molecule from

the boronic acid moiety.

136 [M - SO₂CH₃]⁺ Cleavage of the N-S bond.

95 [CH₅NO₂S]⁺
Fragment corresponding to

methanesulfonamide[6].

| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation, a characteristic fragment[6]. |

Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway under electron ionization

(EI) conditions.
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N-S cleavage
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Caption: A simplified EI-MS fragmentation pathway for the title compound.

Experimental Protocol for MS Data Acquisition
Sample Introduction: For a volatile and thermally stable compound, a direct insertion probe

(DIP) with electron ionization (EI) is suitable. Alternatively, Electrospray Ionization (ESI) can

be used by first dissolving the sample in a suitable solvent like methanol or acetonitrile.

Ionization:

EI: Use a standard electron energy of 70 eV.
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ESI: Operate in either positive or negative ion mode. In positive mode, adducts like

[M+H]⁺ (m/z 216) or [M+Na]⁺ (m/z 238) may be observed.

Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 50-300.

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions to confirm the structure. High-resolution mass spectrometry

(HRMS) can be used to confirm the elemental composition by comparing the measured

exact mass to the theoretical value (215.0423591 Da)[1].

Summary
This guide provides a detailed, predictive, and practical overview of the key spectral data for 3-
(Methylsulfonylamino)phenylboronic acid. By understanding its characteristic NMR, IR, and

MS profiles, researchers can confidently verify its structure, assess its purity, and utilize it

effectively in synthetic applications. The provided protocols offer a reliable framework for

obtaining high-quality analytical data, reinforcing the principles of scientific rigor and

reproducibility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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